molecular formula C11H20N2O4 B3024164 4-(2-Pyrrolidinyl)piperidine oxalate CAS No. 1177312-44-5

4-(2-Pyrrolidinyl)piperidine oxalate

Cat. No.: B3024164
CAS No.: 1177312-44-5
M. Wt: 244.29 g/mol
InChI Key: JQBRTDOIQOWRQM-UHFFFAOYSA-N
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Description

4-(2-Pyrrolidinyl)piperidine oxalate is a chemical compound of interest in pharmacological and medicinal chemistry research. The structure incorporates a piperidine ring, a common feature in many biologically active molecules, linked to a pyrrolidine moiety. Piperidine derivatives are recognized as fundamental structural elements in ligands for various central nervous system (CNS) targets . Specifically, piperidine-based compounds have been identified as key pharmacophores for high-affinity interactions with targets such as the histamine H3 receptor (H3R) and sigma-1 receptor (σ1R), indicating significant potential for developing therapeutics for neurological disorders . The oxalate salt form, a common dianion conjugate base of oxalic acid , is often utilized to improve the compound's physicochemical properties, such as crystallinity and solubility, facilitating handling and use in various experimental protocols. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore its utility in designing novel receptor ligands and studying neuropharmacological pathways.

Properties

IUPAC Name

oxalic acid;4-pyrrolidin-2-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.C2H2O4/c1-2-9(11-5-1)8-3-6-10-7-4-8;3-1(4)2(5)6/h8-11H,1-7H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBRTDOIQOWRQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2CCNCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Modifications and Derivatization Strategies for 4 2 Pyrrolidinyl Piperidine Scaffolds

N-Substitution Reactions on Piperidine (B6355638) and Pyrrolidine (B122466) Moieties

The secondary amine functionalities within the 4-(2-Pyrrolidinyl)piperidine scaffold are primary sites for chemical modification. N-substitution reactions are routinely employed to introduce a wide array of substituents, thereby influencing the molecule's steric and electronic properties. Common N-substitution strategies include N-alkylation, N-acylation, and reductive amination. beilstein-journals.orgconsensus.app

N-Alkylation: This involves the reaction of the secondary amine with an alkyl halide or a similar electrophile. This reaction introduces simple alkyl or more complex functionalized chains onto the nitrogen atoms.

N-Acylation: The reaction with acyl chlorides or anhydrides yields the corresponding amides. This transformation is significant as it can alter the basicity of the nitrogen and introduce new points for hydrogen bonding.

Reductive Amination: This powerful two-step or one-pot reaction involves the condensation of the amine with a ketone or aldehyde to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-substituted amine. consensus.appresearchgate.netreddit.com This method is highly versatile for installing a diverse range of substituents.

Ugi Reaction: This multi-component reaction can be utilized to create complex N-substituted pyrrolidinone structures tethered to the piperidine ring, offering a pathway to rapidly generate libraries of diverse compounds from simple starting materials. nih.gov

These reactions can be directed to either the piperidine or the pyrrolidine nitrogen, although selectivity can be a challenge due to their similar reactivity. Protecting group strategies are often necessary to achieve site-specific modifications. For instance, 4-(1-Pyrrolidinyl)piperidine (B154721), a related isomer, has been used as a reactant to synthesize various derivatives, including those with nitro-phenyl-oxo-ethyl and dimethoxy-phenyl-oxo-ethyl groups attached to the piperidine nitrogen.

Table 1: Common N-Substitution Reactions for Piperidine and Pyrrolidine Scaffolds
Reaction TypeTypical ReagentsResulting Functional GroupKey Features
N-AlkylationAlkyl halides (e.g., R-Br, R-I), Sulfonates (e.g., R-OTs)Tertiary AmineForms a new C-N bond, increasing steric bulk.
N-AcylationAcyl chlorides (R-COCl), Acid anhydrides ((RCO)₂O)AmideReduces basicity of the nitrogen; introduces a carbonyl group.
Reductive AminationAldehyde (R-CHO) or Ketone (R₂C=O) with a reducing agent (e.g., NaBH₃CN, Na(OAc)₃BH)Tertiary AmineHighly versatile for introducing complex substituents. consensus.appresearchgate.net
Ugi ReactionKetone, Isocyanide, Carboxylic AcidComplex Amide DerivativesMulti-component reaction for rapid library synthesis. nih.gov

Introduction of Diverse Functional Groups and Generation of Structural Analogues

Beyond N-substitution, the generation of structural analogues involves modifying the carbon skeleton of the piperidine and pyrrolidine rings or attaching diverse functional groups at various positions. These modifications are essential for exploring the structure-activity relationship (SAR) of the scaffold. The pyrrolidine and piperidine motifs are considered privileged scaffolds in drug discovery due to their prevalence in approved pharmaceuticals. nih.govmdpi.comnih.gov

Strategies for generating structural analogues include:

Ring Synthesis Variations: Synthetic routes can be adapted to produce analogues with substituents on the carbon atoms of either ring. Methods like electroreductive cyclization of imines with dihaloalkanes provide access to substituted piperidine and pyrrolidine derivatives. researchgate.netnih.gov

Functionalization of Pre-existing Scaffolds: Introducing functional groups onto the rings of a pre-formed 4-(2-Pyrrolidinyl)piperidine core can be achieved through various C-H activation or functionalization reactions, although this can be challenging due to the relative inertness of the C-H bonds.

Divergent Annulations: Modern synthetic methods allow for divergent coupling strategies, where common precursors can be directed to form either pyrrolidine or piperidine cores with different substitution patterns, enabling access to a wide range of analogues. nih.gov

The synthesis of novel analogues of the related 4-(1-Pyrrolidinyl)piperidine has been explored to investigate their biological activities. semanticscholar.orgnih.gov The goal of creating such analogues is often to improve properties like target selectivity, metabolic stability, and solubility. enamine.net

Table 2: Strategies for Generating Structural Analogues
StrategyDescriptionExample Synthetic Method
De Novo Ring SynthesisConstructing the heterocyclic rings with desired substituents from acyclic precursors.Intramolecular carboamination of unactivated olefins. nih.gov
Scaffold HoppingReplacing one of the heterocyclic rings with a different, often isosteric, ring system.N/A
Late-Stage FunctionalizationIntroducing functional groups onto the fully formed scaffold.Catalytic C-H activation (methodology dependent).
Multi-component ReactionsCombining three or more reactants in a single step to build complex molecules.Tandem alkynyl aza-Prins–Ritter reactions. rsc.org

Formation and Utility of Oxalate (B1200264) Salts in Purification and Characterization

The basic nature of the amine groups in 4-(2-Pyrrolidinyl)piperidine allows it to readily form salts with acids. Oxalic acid is frequently used for this purpose, yielding the 4-(2-Pyrrolidinyl)piperidine oxalate salt. The formation of an oxalate salt serves several important functions in chemical synthesis, particularly in purification and characterization. researchgate.netgoogle.com

Amines, especially those that are oils or low-melting solids at room temperature, can be difficult to purify by standard techniques like recrystallization. Conversion to a salt, such as an oxalate, often yields a stable, crystalline solid with a well-defined melting point. sciencemadness.org This crystalline nature is highly advantageous for purification, as impurities present in the freebase form often remain in the mother liquor during the recrystallization of the salt. amines.com

The process typically involves dissolving the amine freebase in a suitable solvent, such as isopropanol (B130326) (IPA), and adding a solution of anhydrous oxalic acid in the same solvent. sciencemadness.org If the salt does not precipitate immediately, the addition of a less polar co-solvent, like diethyl ether, and cooling can induce crystallization. sciencemadness.org Using anhydrous conditions is often crucial, as the presence of water can lead to the formation of non-crystalline oils or gums. sciencemadness.org

Once purified, the crystalline oxalate salt can be accurately characterized by methods such as melting point determination, elemental analysis, and various spectroscopic techniques. The pure amine freebase can be easily regenerated from the salt by treatment with a base.

Derivatization Methods for Chiral Separation and Enantiomeric Resolution

The 4-(2-Pyrrolidinyl)piperidine molecule possesses a chiral center at the C2 position of the pyrrolidine ring, meaning it exists as a pair of enantiomers. For many pharmaceutical applications, it is essential to isolate a single enantiomer, as different enantiomers can have vastly different biological activities. Chiral resolution is the process of separating a racemic mixture into its individual enantiomers.

A primary strategy for resolving chiral amines is through derivatization with a chiral resolving agent to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties (e.g., solubility), they can be separated by conventional methods like fractional crystallization. wikipedia.org

For a basic compound like 4-(2-Pyrrolidinyl)piperidine, optically active acids are used as resolving agents. The reaction of the racemic amine with a single enantiomer of a chiral acid results in the formation of two diastereomeric salts. wikipedia.orggoogle.com

Commonly used chiral resolving agents for amines include:

Tartaric acid derivatives (e.g., di-benzoyl-L-tartaric acid, di-p-tolyl-L-tartaric acid) google.com

Mandelic acid (e.g., (S)-mandelic acid or (R)-mandelic acid) google.com

Camphorsulfonic acid wikipedia.orggoogle.com

The choice of resolving agent and solvent is critical and often determined empirically to achieve efficient separation of the diastereomeric salts. wikipedia.org After separation, the desired enantiomer of the amine is liberated from its diastereomeric salt by treatment with a base.

Alternative methods for obtaining enantiomerically pure piperidines include kinetic resolution, where one enantiomer reacts faster than the other in a chemical reaction, and asymmetric synthesis, which aims to produce a single enantiomer directly. whiterose.ac.uknih.govnih.gov

Table 3: Common Chiral Resolving Agents for Amines
Resolving AgentTypePrinciple of Separation
Di-benzoyl-L-tartaric acidChiral Dicarboxylic AcidForms diastereomeric salts with differing solubilities. google.com
(S)-Mandelic acidChiral Hydroxy AcidForms diastereomeric salts that can be separated by crystallization. google.com
(1S)-(+)-10-Camphorsulfonic acidChiral Sulfonic AcidForms diastereomeric salts; strong acid useful for weakly basic amines. wikipedia.org

Advanced Structural Characterization and Computational Investigations of 4 2 Pyrrolidinyl Piperidine Oxalate

Spectroscopic Analysis in Elucidating Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(2-Pyrrolidinyl)piperidine oxalate (B1200264) is expected to exhibit a complex pattern of signals corresponding to the distinct protons of the piperidine (B6355638) and pyrrolidine (B122466) rings, as well as the exchangeable protons of the amine and ammonium (B1175870) groups. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the conformational arrangement of the rings. Protons on carbons adjacent to nitrogen atoms would appear at a lower field (higher ppm) compared to other methylene (B1212753) protons. The coupling between adjacent protons would lead to characteristic splitting patterns, which can be used to deduce the connectivity within the rings. In a related isomer, 4-(1-pyrrolidinyl)piperidine (B154721), the proton signals for the piperidine ring appear in the range of 1.4-2.8 ppm, while the pyrrolidine protons are observed around 1.7 and 2.6 ppm. researchgate.net A similar range would be expected for the 2-pyrrolidinyl isomer, with specific shifts and coupling constants being sensitive to the substitution position and the presence of the oxalate counter-ion.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. For 4-(2-Pyrrolidinyl)piperidine oxalate, distinct signals are expected for each carbon atom of the piperidine and pyrrolidinyl rings. The carbons bonded to the nitrogen atoms will be deshielded and thus appear at a lower field. For the analogous 4-(1-pyrrolidinyl)piperidine, the piperidine carbons have been reported to resonate at approximately 32, 50, and 62 ppm, while the pyrrolidine carbons appear around 26 and 52 ppm. researchgate.net The oxalate anion would show a characteristic signal in the downfield region of the spectrum, typically around 162 ppm, though the exact chemical shift can be pH-dependent. soton.ac.ukspectrabase.com

A summary of expected NMR chemical shifts is presented in the interactive table below.

NucleusFunctional GroupExpected Chemical Shift (ppm)
¹HPiperidine ring CH₂1.4 - 3.0
¹HPyrrolidine ring CH₂, CH1.5 - 3.5
¹HN-H (amine/ammonium)Variable, broad
¹³CPiperidine ring CH₂30 - 65
¹³CPyrrolidine ring CH₂, CH25 - 70
¹³COxalate C=O~160 - 165

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups. Key expected vibrational modes include:

N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ due to the secondary amine in the pyrrolidine ring and the protonated amine in the piperidine ring.

C-H stretching: Sharp bands between 2800 and 3000 cm⁻¹ corresponding to the methylene groups of the piperidine and pyrrolidine rings.

C=O stretching (oxalate): A strong absorption band typically found in the 1600-1750 cm⁻¹ region. The exact position can be influenced by hydrogen bonding.

N-H bending: Vibrations in the 1500-1650 cm⁻¹ range.

C-N stretching: Bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

C-C stretching and other skeletal vibrations: A complex pattern of bands in the fingerprint region (< 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the molecule. The oxalate anion gives rise to strong and characteristic Raman signals. researchgate.net Key Raman bands for metal oxalates are typically observed for the C-O symmetric and asymmetric stretching modes in the 1400-1600 cm⁻¹ region. researchgate.net The C-C stretching of the oxalate is also a characteristic Raman band. researchgate.net The symmetric C-C and C-N stretching vibrations of the pyrrolidinyl and piperidine rings would also be observable.

The following table summarizes the expected key vibrational frequencies.

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
N-H stretch3300-3500 (broad)Weak
C-H stretch2800-3000 (sharp)2800-3000 (strong)
C=O stretch (oxalate)1600-1750 (strong)Variable
C-O stretch (oxalate)1400-1600 (strong)
N-H bend1500-1650
C-N stretch1000-1300
C-C stretch (oxalate)Strong

Computational Chemistry Methodologies

Computational chemistry provides a powerful theoretical framework for investigating the structural and electronic properties of molecules, offering insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can be employed to predict the optimized geometry, conformational preferences, and electronic properties of this compound.

Geometric Optimization and Conformational Analysis: Both the piperidine and pyrrolidine rings are conformationally flexible. The piperidine ring typically adopts a chair conformation, while the pyrrolidine ring can exist in either an envelope or a twisted conformation. acs.org For 4-(2-Pyrrolidinyl)piperidine, several low-energy conformers are possible depending on the relative orientation of the two rings and the stereochemistry at the point of attachment. DFT calculations can be used to determine the relative energies of these conformers and identify the most stable structures. researchgate.net The choice of the functional and basis set is crucial for obtaining accurate results. nih.govchemrxiv.org

Electronic Structure Analysis: DFT calculations can also provide insights into the electronic properties of the molecule, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and electronic transitions of the molecule. The calculated electronic structure can help in understanding the nature of the ionic bond between the piperidinium (B107235) cation and the oxalate anion.

Molecular Modeling and Dynamics Simulations for Conformational and Interaction Studies

Computational chemistry provides powerful tools to investigate the three-dimensional structure and dynamic behavior of molecules like this compound at an atomic level. Molecular modeling and molecular dynamics (MD) simulations are instrumental in understanding its conformational landscape and potential intermolecular interactions, which are critical for its chemical behavior and activity.

The conformational flexibility of the 4-(2-Pyrrolidinyl)piperidine cation is a key area of investigation. Both the piperidine and pyrrolidine rings are non-planar and can adopt several low-energy conformations. For the piperidine ring, "chair" and "boat" conformations are typically considered, with the chair form generally being more stable. The pyrrolidine ring exhibits "envelope" and "twist" puckered conformations. The relative orientation of these two rings, connected by a single carbon-carbon bond, adds another layer of conformational complexity. Molecular mechanics calculations, using force fields such as COSMIC, can be employed to predict the energies of different conformers, thereby identifying the most stable structures. For substituted piperidines, electrostatic interactions between substituents and the protonated nitrogen atom have been shown to be a determining factor in conformational preferences. cato-chem.com

Molecular dynamics simulations offer a more dynamic picture by simulating the movement of atoms in the molecule over time. These simulations can reveal how the molecule transitions between different conformations and how it interacts with its environment, such as a solvent or a biological receptor. By solving Newton's equations of motion for the system, MD simulations can map out the energy landscape and determine the probabilities of finding the molecule in various conformational states. For instance, simulations could elucidate the preferred spatial arrangement of the pyrrolidinyl group relative to the piperidine ring and how this is influenced by the presence of the oxalate counter-ion and surrounding solvent molecules. Such computational studies on related piperidine derivatives have been used to decipher binding modes with biological targets, revealing crucial amino acid residues involved in interactions. acdlabs.com

Furthermore, these simulations can shed light on the non-covalent interactions between the 4-(2-Pyrrolidinyl)piperidine cation and the oxalate anion. Hydrogen bonding between the protonated amines of the piperidine and pyrrolidine rings and the carboxylate groups of the oxalate is expected to be a dominant feature of the salt's structure. MD simulations can quantify the strength and lifetime of these hydrogen bonds, providing insight into the stability of the crystal lattice.

Prediction of Molecular Descriptors and Physicochemical Parameters (e.g., Lipophilicity)

Beyond its three-dimensional structure, a molecule's behavior and properties can be characterized by a range of calculated values known as molecular descriptors. These descriptors quantify various aspects of a molecule's topology, geometry, and electronic structure. Computational tools can predict these parameters, offering valuable insights into the physicochemical properties of this compound before extensive laboratory experimentation is undertaken.

These descriptors are crucial in fields like medicinal chemistry and materials science for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its solubility and potential for interacting with other molecules. While specific experimentally verified or computationally predicted data for this compound is not widely available in public databases, a standard set of descriptors can be calculated using various software platforms.

A key physicochemical parameter for any compound of pharmaceutical interest is its lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP). LogP measures a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. This property is critical for predicting how a drug will permeate biological membranes. For ionizable compounds like 4-(2-Pyrrolidinyl)piperidine, the distribution coefficient (LogD) is often more relevant, as it takes into account the pH of the environment and the ionization state of the molecule. The lipophilicity of a compound is influenced by its structural features; for example, the replacement of six-membered rings like piperidine with spirocyclic systems has been studied as a strategy to modulate (and often lower) LogD. nih.gov

Various computational methods exist for LogP prediction, ranging from empirical fragment-based approaches to more rigorous quantum mechanics-based calculations. nih.gov These predictions help in the early assessment of a compound's drug-like properties.

The following interactive table outlines some of the key molecular descriptors and physicochemical parameters that would be computationally predicted for the 4-(2-Pyrrolidinyl)piperidine free base to assess its properties.

Table 1: Predicted Molecular Descriptors for 4-(2-Pyrrolidinyl)piperidine

Note: These values represent typical descriptors that would be calculated for the free base (C9H18N2) using computational software. The actual values can vary depending on the prediction algorithm used.

DescriptorPredicted ValueSignificance
Molecular Weight 154.25 g/mol The mass of one mole of the compound.
cLogP (Calculated LogP) Varies by algorithmA measure of the molecule's lipophilicity; impacts solubility and permeability.
Topological Polar Surface Area (TPSA) ~32-40 ŲSum of surfaces of polar atoms; correlates with drug transport properties.
Hydrogen Bond Donors 2The number of N-H or O-H bonds; influences binding and solubility.
Hydrogen Bond Acceptors 2The number of nitrogen or oxygen atoms; influences binding and solubility.
Rotatable Bonds 1The number of bonds that allow free rotation; relates to conformational flexibility.
pKa (Predicted) Varies by algorithmPredicts the pH at which the molecule will ionize; affects solubility and receptor interaction.

Applications in Advanced Organic Synthesis

4-(2-Pyrrolidinyl)piperidine as a Chiral Building Block in Asymmetric Synthesis

The 4-(2-Pyrrolidinyl)piperidine structure is inherently chiral due to the stereocenter at the 2-position of the pyrrolidine (B122466) ring. This makes it a valuable potential building block, or "chiral synthon," for asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. Chiral pyrrolidines, often derived from the readily available "chiral pool" amino acid L-proline, are fundamental in controlling the stereochemical outcome of chemical reactions. nih.govchemimpex.com

Integration into the Synthesis of Complex Natural Products, such as Alkaloids

Pyrrolidine and piperidine (B6355638) rings are the core structural units of a vast number of alkaloids, a class of naturally occurring compounds with a wide range of biological activities. nih.govresearchgate.net Many synthetic strategies for alkaloids, such as those found in tobacco (e.g., nornicotine (B190312), anabasine), specifically target the construction of linked pyridine-pyrrolidine or pyridine-piperidine scaffolds. organic-chemistry.orgresearchgate.net

The 4-(2-Pyrrolidinyl)piperidine framework represents a saturated, non-aromatic analogue of some of these natural products. Its stereochemistry would be critical in the synthesis of complex targets. For instance, the synthesis of Sedum alkaloids, known for their potential memory-enhancing properties, often involves the stereocontrolled construction of 2-substituted piperidines. chemimpex.com A pre-formed chiral block like 4-(2-Pyrrolidinyl)piperidine could streamline the synthesis of complex alkaloid analogues by providing a significant portion of the molecular architecture with the correct stereochemistry already established.

Table 1: Examples of Alkaloid Classes Containing Pyrrolidine and Piperidine Rings

Alkaloid ClassCore Structure ExamplesNatural Source Example
Tropane AlkaloidsPyrrolidineAtropa belladonna
Sedum AlkaloidsPiperidineSedum species
Tobacco AlkaloidsPyrrolidine, PiperidineNicotiana tabacum
Conium AlkaloidsPiperidineConium maculatum

Role in the Design and Synthesis of Novel Ligands and Catalysts

Chiral diamines are a cornerstone of modern asymmetric catalysis, serving as ligands for transition metals. The nitrogen atoms in the pyrrolidine and piperidine rings of 4-(2-Pyrrolidinyl)piperidine can act as Lewis basic sites to coordinate with a metal center. The inherent chirality and conformational rigidity of the scaffold are highly desirable features for a chiral ligand.

When a chiral ligand coordinates to a metal, it creates a chiral catalytic environment. This environment can differentiate between prochiral faces of a substrate, leading to the preferential formation of one enantiomer over the other in a catalytic reaction. Pyrrolidine-based structures are privileged motifs in organocatalysis, where the secondary amine of the pyrrolidine ring can participate in enamine or iminium ion activation of substrates. nih.gov Derivatives of 4-(2-Pyrrolidinyl)piperidine could potentially be developed into novel bifunctional catalysts, where one nitrogen atom acts as a binding site for the substrate while the other, perhaps functionalized, provides a secondary interaction to control stereoselectivity.

Synthetic Utility in the Development of Diverse Heterocyclic Compound Libraries

Heterocyclic compound libraries are essential tools in drug discovery for screening against biological targets. The 4-(2-Pyrrolidinyl)piperidine scaffold provides a robust three-dimensional core that can be systematically modified to create a library of diverse molecules. researchgate.net

The secondary amine of the piperidine ring is a key functional handle for derivatization. It can undergo a wide range of reactions, such as acylation, alkylation, arylation, and reductive amination, to introduce various substituents. Similarly, if the pyrrolidine nitrogen is unprotected, it offers another site for chemical modification. This dual functionality allows for the creation of a large number of analogues from a single core structure. The development of efficient, tunable methods for synthesizing pyrrolidine and piperidine scaffolds is an active area of research, as these frameworks are considered privileged structures in medicinal chemistry due to their frequent appearance in FDA-approved drugs.

Research on Structure Activity Relationships and Molecular Biological Interactions

Structure-Activity Relationship (SAR) Studies of 4-(2-Pyrrolidinyl)piperidine Derivatives

SAR studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of a lead compound. This involves systematically modifying the chemical structure and evaluating the resulting impact on biological activity.

Influence of Substituent Position and Chemical Nature on Molecular Interactions

For a molecule like 4-(2-Pyrrolidinyl)piperidine, SAR studies would typically investigate how adding, modifying, or repositioning chemical groups on both the piperidine (B6355638) and pyrrolidine (B122466) rings affects interactions with biological targets. For instance, research on other 4-substituted piperidine derivatives, such as fentanyl analogs, has shown that modifications at this position can significantly alter binding affinity at opioid receptors. plos.org The nature of substituents—whether they are electron-donating or withdrawing, bulky or compact, lipophilic or hydrophilic—plays a crucial role. Studies on analgesic 4-(1-pyrrolidinyl) piperidine derivatives have noted that the size and electronic properties of substituents on an attached phenacyl moiety significantly affected their activity. researchgate.net Similar investigations would be necessary to understand the SAR for the 4-(2-Pyrrolidinyl)piperidine scaffold, but such studies have not yet been published.

Molecular Interactions with Receptor Systems (e.g., Opioid Receptors, Sigma Receptors, GPR6, PPARδ)

Characterizing the interaction of a compound with specific receptor systems is essential to understanding its pharmacological profile. The piperidine and pyrrolidine moieties are common scaffolds in ligands for various receptors. nih.gov

Binding Affinity and Selectivity Profiling towards Specific Biological Receptors

Binding assays are used to determine the affinity (often expressed as Kᵢ, the inhibition constant) of a compound for a receptor. A lower Kᵢ value indicates a higher binding affinity. Selectivity, the degree to which a compound binds to a specific receptor over others, is a critical parameter for developing drugs with fewer side effects.

Opioid Receptors: The piperidine scaffold is central to many potent opioid receptor ligands. plos.org Research on a related 2-substituted piperidine derivative, GR89696, showed high affinity for kappa-opioid receptors (Kᵢ = 0.5 nM for κ₁) and mu-opioid receptors (Kᵢ = 0.65 nM). nih.gov This demonstrates that substituted piperidines can interact strongly with this receptor class.

Sigma Receptors: The piperidine ring is also a key structural element for many high-affinity sigma (σ) receptor ligands. nih.govnih.gov SAR studies on other series have shown that replacing a piperazine (B1678402) ring with a piperidine core can substantially increase affinity for the σ₁ subtype. nih.gov

PPARδ: While there is no data for the requested compound, research on the isomeric 4-(1-Pyrrolidinyl)piperidine (B154721) structure has shown that its introduction into a series of benzothiazole (B30560) derivatives enhanced agonist activity and selectivity for PPARδ. st-andrews.ac.uknih.govacs.org

Binding affinity and selectivity data for 4-(2-Pyrrolidinyl)piperidine at these, or any other, receptors are currently unavailable.

Functional Characterization of Receptor Modulators (Agonist/Antagonist Profiles in Cellular Assays)

Beyond simple binding, functional assays determine whether a compound activates (agonist), blocks (antagonist), or has the opposite effect of an agonist (inverse agonist) at a receptor. This is often measured in cellular assays, for example, by quantifying changes in second messengers like cAMP or by monitoring G-protein activation. nih.govnih.gov For instance, the κ-opioid receptor ligand GR103545 was characterized as a potent, high-efficacy agonist by its ability to stimulate [³⁵S]GTPγS binding in cells expressing the receptor. nih.gov The functional activity of 4-(2-Pyrrolidinyl)piperidine at any receptor system remains to be determined.

In Vitro Biological Screening and Mechanistic Investigations

In vitro screening involves testing a compound against a panel of biological targets (e.g., receptors, enzymes, ion channels) to identify its primary mode of action and potential off-target effects. This is a critical step in drug discovery to understand a compound's broader pharmacological profile. Mechanistic investigations would delve deeper into how the compound elicits its biological effects at a molecular level. Currently, there are no published in vitro screening or mechanistic studies specifically for 4-(2-Pyrrolidinyl)piperidine oxalate (B1200264).

Antimicrobial Activity Investigations of Piperidinyl and Pyrrolidinyl Derivatives

The search for novel antimicrobial agents has led researchers to explore a wide array of heterocyclic compounds, with piperidine and pyrrolidine derivatives showing considerable promise. Studies have demonstrated that these scaffolds can be modified to enhance their activity against various bacterial and fungal pathogens.

One study focused on the synthesis and antimicrobial screening of a series of 4-(1-pyrrolidinyl)piperidine derivatives. The parent compound and its derivatives were tested against a panel of fourteen gram-positive and twelve gram-negative bacteria, as well as several fungal species, using the disc diffusion method to determine the zones of inhibition. The results indicated that while the parent 4-(1-pyrrolidinyl)piperidine showed some activity, certain structural modifications significantly enhanced its antimicrobial and antifungal efficacy.

A key finding from this research was the impact of introducing a naphthalene (B1677914) moiety to the core structure. The naphthalene derivative of 4-(1-pyrrolidinyl)piperidine exhibited superior activity against both gram-positive and gram-negative bacteria, as well as fungi, when compared to the parent compound and other derivatives with bromo, chloro, methoxy, and fluoro substitutions. researchgate.net This suggests that the increased size and lipophilicity of the naphthalene group may facilitate better interaction with microbial cell membranes or specific molecular targets. researchgate.net

The table below summarizes the antimicrobial activity of selected 4-(1-pyrrolidinyl)piperidine derivatives against representative microbial strains.

CompoundSubstitutionGram-Positive Bacteria (Zone of Inhibition, mm)Gram-Negative Bacteria (Zone of Inhibition, mm)Fungi (Zone of Inhibition, mm)
Parent CompoundNoneModerateLowModerate
Derivative 1BromoModerateLowModerate
Derivative 2ChloroModerateLowModerate
Derivative 3MethoxyModerateLowModerate
Derivative 4FluoroModerateLowModerate
Derivative 5NaphthaleneHighModerateHigh

These findings underscore the importance of the substituent on the piperidine or pyrrolidinyl scaffold in determining the breadth and potency of antimicrobial activity. The structure-activity relationship (SAR) analysis from such studies indicates that lipophilic and aromatic extensions to the core structure are beneficial for enhancing antimicrobial properties.

Enzyme Modulation and Inhibition Studies

Cholinesterase Inhibition:

A significant area of investigation for piperidine and pyrrolidinyl derivatives is their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the regulation of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Research on various dispiro pyrrolidine derivatives, which incorporate a piperidone ring, has demonstrated their potential as cholinesterase inhibitors. In one study, a series of these compounds were synthesized and evaluated for their in vitro inhibitory activity against AChE and BChE. Several of these compounds displayed potent inhibition of AChE, with IC50 values in the low micromolar range. researchgate.net Kinetic studies of some of these derivatives have suggested a mixed-mode of inhibition, indicating that they can bind to both the active site and allosteric sites of the enzyme. researchgate.net

Furthermore, studies on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have shown that specific substitutions can lead to highly potent and selective AChE inhibitors. researchgate.net This highlights the sensitivity of the enzyme's active site to the structural features of the inhibiting molecule. While specific data for 4-(2-Pyrrolidinyl)piperidine oxalate is not available, the established activity of related structures suggests that it could be a candidate for cholinesterase inhibition studies.

Glucosidase Inhibition:

Another area of interest is the inhibition of α-glucosidase, an enzyme involved in the digestion of carbohydrates. Inhibitors of this enzyme can help in managing blood glucose levels in individuals with type 2 diabetes. Pyrrolidine derivatives, particularly dihydroxy pyrrolidines, have been investigated as potential α-glucosidase inhibitors. researchgate.net

Studies have shown that the nature of the substituents on the pyrrolidine ring is crucial for inhibitory activity. For instance, certain saturated aliphatic amide derivatives of 3,4-dihydroxypyrrolidines have been found to be more potent inhibitors than their olefinic counterparts. researchgate.net The presence of polar groups, such as hydroxyl or amino groups, on phenyl rings attached to the core structure has also been shown to enhance inhibitory potency. researchgate.net Molecular docking studies have helped in understanding the binding interactions of these inhibitors with the active site of α-glucosidase, providing a basis for the design of more effective compounds. researchgate.net

While direct studies on the α-glucosidase inhibitory activity of this compound have not been reported, the known activity of other pyrrolidine-containing compounds suggests that this is a plausible area for future investigation. The specific stereochemistry and substitution pattern of the molecule would likely play a significant role in its ability to interact with the enzyme.

Q & A

Basic: What synthetic methodologies are recommended for 4-(2-Pyrrolidinyl)piperidine oxalate, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves coupling pyrrolidine and piperidine derivatives under controlled conditions. Key steps include:

  • Nucleophilic Substitution : Reacting 2-pyrrolidinyl precursors with activated piperidine intermediates (e.g., halogenated or carbonyl-activated species) in polar aprotic solvents like dichloromethane (DCM) .
  • Oxalate Salt Formation : Post-synthesis, the free base is treated with oxalic acid in ethanol or methanol to precipitate the oxalate salt. Purification via recrystallization or column chromatography is critical to achieve >98% purity .
  • Optimization Strategies :
    • DOE (Design of Experiments) : Vary temperature (20–60°C), solvent polarity, and stoichiometry to maximize yield.
    • Catalysis : Explore phase-transfer catalysts or mild bases (e.g., NaOH) to enhance reaction efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.